N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring, a pyrazine moiety, and a dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Pyrazine Moiety: The pyrazine-2-carbonyl group can be introduced via a coupling reaction with a pyrazine derivative, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be introduced through an alkylation reaction, using reagents like dimethoxyethane and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxamide
- N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide
Uniqueness
N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The azetidine ring’s smaller size and higher ring strain can lead to different reactivity and binding interactions, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-20-11(21-2)6-16-12(18)9-7-17(8-9)13(19)10-5-14-3-4-15-10/h3-5,9,11H,6-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWFAOSBWBTTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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